

Application Notes and Protocols for Red 15 in Flow Cytometry Analysis

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Compound of Interest

Compound Name: Red 15

Cat. No.: B1170414

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Disclaimer: The use of C.I. Basic **Red 15**, a cationic dye, for flow cytometry is a hypothetical application. The following notes and protocols are based on the known properties of similar cationic and red fluorescent dyes and are intended for research and development purposes. Optimization for specific cell types and experimental conditions is required.

Introduction to Red 15

C.I. Basic **Red 15** is a cationic dye with fluorescent properties in the red spectrum.[1] While its primary application has been in textile dyeing and biocompatibility testing, its cationic nature suggests a potential for interaction with negatively charged cellular components, making it a candidate for investigation in flow cytometry applications such as cell tracking and viability assessment.[1][2]

Potential Applications in Flow Cytometry:

- **Cell Staining and Tracking:** The positive charge of **Red 15** may facilitate its entry into cells and interaction with negatively charged molecules like nucleic acids, potentially allowing for the staining and tracking of cell populations over time.[2]
- **Cell Viability and Apoptosis:** Similar to other cationic dyes that accumulate in mitochondria based on membrane potential, **Red 15** could potentially be used to assess cell viability.

- **Multiplexing with Other Fluorophores:** As a red-emitting dye, **Red 15** could be integrated into multicolor flow cytometry panels, provided its spectral properties are compatible with other fluorophores.

Properties of Red 15

A comprehensive understanding of the spectral properties of **Red 15** is crucial for its successful application in flow cytometry. The following table summarizes its key characteristics, with some values being hypothetical and requiring experimental validation.

Property	Value (Hypothetical/Based on Analogs)	Reference/Note
Excitation Maximum (λ_{ex})	~540 - 560 nm	Based on the typical range for red fluorescent dyes.[3] Experimental validation is required.
Emission Maximum (λ_{em})	~580 - 600 nm	Based on the typical range for red fluorescent dyes.[3] Experimental validation is required.
Laser Excitation	561 nm (Yellow-Green)	Commonly available laser line on many flow cytometers suitable for exciting dyes in this spectral range.
Emission Filter	585/40 nm or similar bandpass filter	Standard filter for detecting PE-like fluorophores.
Molecular Weight	Not specified for flow cytometry use	
Solubility	40 g/L in water at 40°C	[1]
Quantum Yield	Unknown	A critical parameter for determining the brightness of the fluorophore.[4]
Photostability	Unknown	Important for experiments involving long acquisition times or repeated laser exposure.

Experimental Protocols

The following are detailed, hypothetical protocols for utilizing **Red 15** in flow cytometry.

Protocol for Staining Cells with Red 15

This protocol outlines a general procedure for staining live cells with **Red 15**.

Materials:

- **Red 15** dye stock solution (e.g., 1 mg/mL in DMSO)
- Phosphate-Buffered Saline (PBS)
- Complete cell culture medium
- Cell suspension at a concentration of 1×10^6 cells/mL
- Flow cytometer

Procedure:

- **Prepare Staining Solution:** Dilute the **Red 15** stock solution in pre-warmed (37°C) PBS or serum-free medium to the desired final concentration. A titration experiment is recommended to determine the optimal concentration (e.g., starting with a range of 0.1 to 10 μ M).
- **Cell Preparation:** Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- **Resuspend Cells:** Resuspend the cell pellet in the **Red 15** staining solution.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C, protected from light.
- **Wash:** Add at least 5 volumes of complete culture medium to the stained cells to quench the staining reaction and wash away unbound dye.
- **Centrifugation:** Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- **Final Resuspension:** Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
- **Data Acquisition:** Analyze the stained cells on a flow cytometer using the appropriate laser and filter combination (e.g., 561 nm laser and a 585/40 nm bandpass filter).

Protocol for Red 15 Antibody Conjugation

This protocol describes a method for conjugating **Red 15** to an antibody for use in direct immunofluorescence staining. This is a hypothetical procedure and assumes **Red 15** can be chemically modified to an amine-reactive form (e.g., an NHS ester).

Materials:

- Purified antibody (0.5-5 mg/mL in an amine-free buffer like PBS)
- Amine-reactive **Red 15** (e.g., **Red 15**-NHS ester)
- 1 M Sodium Bicarbonate, pH 8.3-8.5
- DMSO (anhydrous)
- Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
- Dialysis tubing or spin column for purification

Procedure:

- **Prepare Antibody:** Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. Adjust the antibody concentration to 1-2 mg/mL.
- **Adjust pH:** Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-8.5.
- **Prepare Dye:** Immediately before use, dissolve the amine-reactive **Red 15** in DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:** While gently vortexing the antibody solution, add the reactive dye. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
- **Quench Reaction:** Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.

- Purification: Remove unconjugated dye by dialysis against PBS or by using a spin column.
 - Storage: Store the conjugated antibody at 4°C, protected from light. The addition of a carrier protein like BSA and a preservative like sodium azide is recommended for long-term storage.
- [5]

Data Presentation

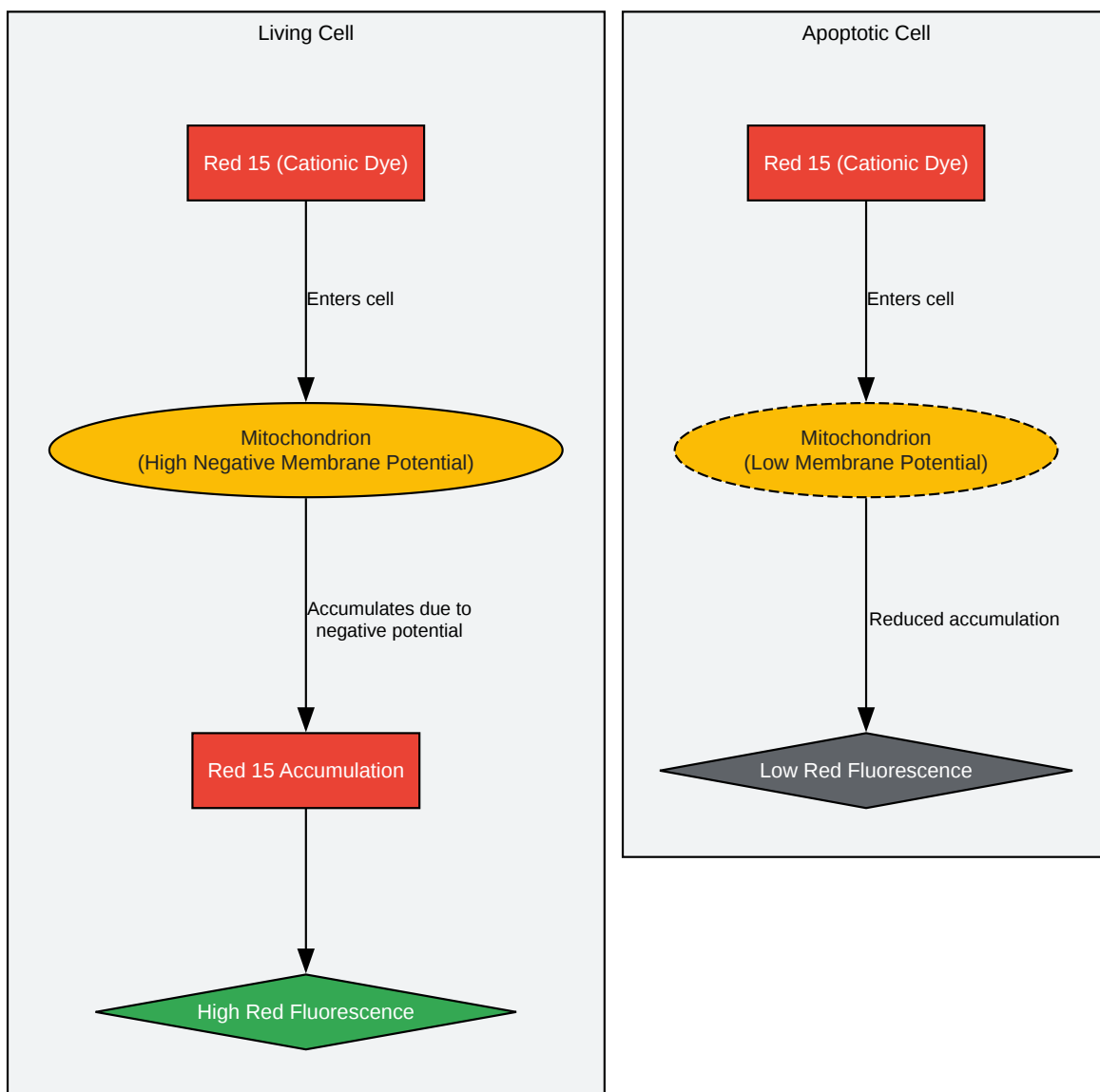
The following table summarizes hypothetical quantitative data for **Red 15** in a flow cytometry experiment.

Parameter	Result 1 (Low Concentration)	Result 2 (Optimal Concentration)	Result 3 (High Concentration)
Red 15 Concentration (μM)	0.5	2.0	10.0
Mean Fluorescence Intensity	1500	8500	9200 (with increased toxicity)
Percentage of Stained Cells	85%	98%	99%
Cell Viability (%)	95%	92%	75%

Visualizations

Hypothetical Signaling Pathway for Cell Viability Assessment

The following diagram illustrates a hypothetical mechanism by which a cationic dye like **Red 15** might accumulate in mitochondria to assess cell viability.

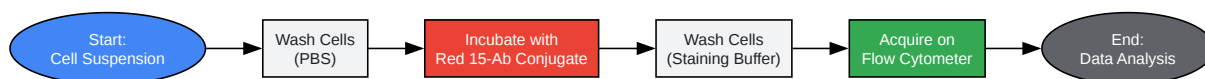


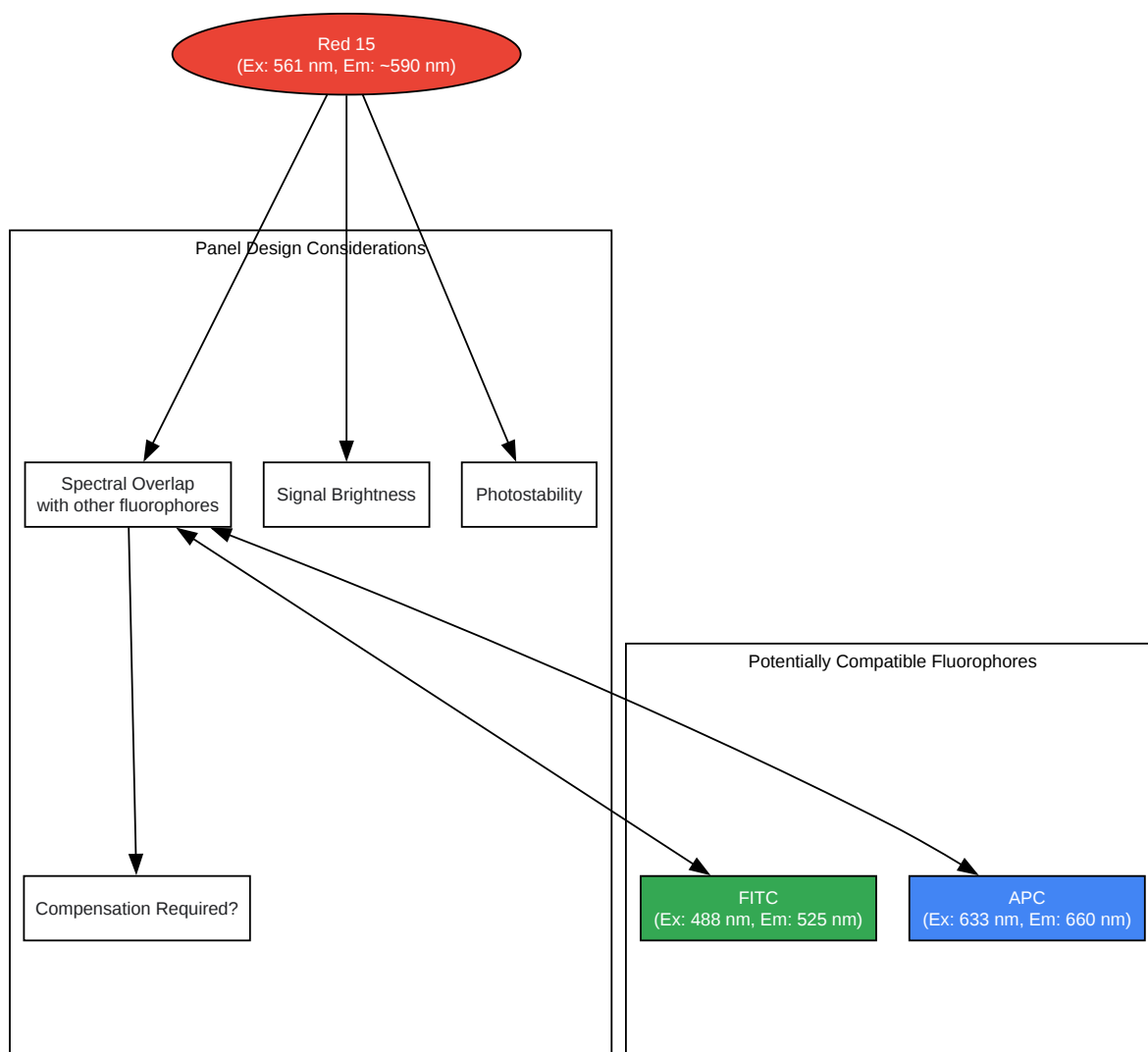
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Caption: Hypothetical mechanism of **Red 15** for cell viability assessment.

Experimental Workflow for Direct Immunofluorescence

This diagram outlines the workflow for staining cells with a **Red 15**-conjugated antibody.





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